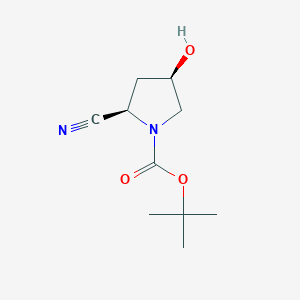

tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate

Descripción general

Descripción

Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a tert-butyl group, a cyano group, and a hydroxyl group attached to a pyrrolidine ring. The presence of two chiral centers at the 2R and 4R positions adds to its complexity and potential for stereospecific interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a pyrrolidine ring with a tert-butyl group, a cyano group at the 2-position, and a hydroxyl group at the 4-position. Its molecular formula is with a molar mass of approximately 226.28 g/mol. The presence of two chiral centers enhances its reactivity and potential for stereospecific interactions.

Scientific Research Applications

Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate has diverse applications across several domains:

Chemistry

- Building Block for Organic Synthesis : Utilized in creating complex organic molecules due to its functional groups that allow for various chemical modifications.

Biology

- Chiral Ligand in Asymmetric Synthesis : Investigated for its ability to facilitate the formation of enantiomerically pure products in catalytic reactions.

Medicine

- Therapeutic Potential : Explored as a precursor for drug development due to its biological activity, including anticancer properties and neuroprotective effects.

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

In vitro studies have shown significant cytotoxicity against various tumor cell lines, attributed to apoptosis induction and G0/G1 phase cell cycle arrest.

Antioxidant Properties

Demonstrated notable antioxidant activity by scavenging free radicals effectively, suggesting potential applications in protecting cells from oxidative stress.

Neuroprotective Effects

Preliminary research indicates potential protective effects on neuronal cells against excitotoxicity induced by glutamate, hinting at therapeutic uses in neurodegenerative diseases.

Mecanismo De Acción

The mechanism by which tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved include interactions with metal catalysts and substrates, leading to stereoselective transformations.

Comparación Con Compuestos Similares

Similar Compounds

- tert-butyl (2R,4R)-2-aminomethyl-4-fluoropyrrolidine-1-carboxylate

- tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate is unique due to the presence of both a cyano and a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its dual chiral centers also provide opportunities for stereospecific interactions, making it valuable in asymmetric synthesis and chiral drug development.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Actividad Biológica

Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate is a chiral compound derived from pyrrolidine, characterized by its unique structural features, including a cyano group, a hydroxyl group, and a tert-butyl ester. This compound has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The compound's structure is defined by its five-membered pyrrolidine ring with functional groups that significantly influence its reactivity and biological interactions:

- Cyano Group : Located at the 2-position, this group can participate in nucleophilic substitution reactions.

- Hydroxyl Group : Positioned at the 4-position, it can engage in hydrogen bonding and undergo oxidation reactions.

- Tert-butyl Ester : The carboxylate position is protected by a tert-butyl group, enhancing solubility and stability in biological systems.

Mechanism of Biological Activity

This compound exhibits potential biological activities through various mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing biochemical pathways. Its mode of action likely involves binding to active sites on target proteins, modifying their function.

- Signal Transduction Modulation : By affecting receptor signaling pathways, the compound could impact cellular processes such as metabolism and proliferation.

In Vitro Studies

Recent studies have explored the biological activity of this compound through various in vitro experiments. Key findings include:

- Anticancer Activity : In a study investigating the inhibitory effects on cancer cell lines, this compound demonstrated significant cytotoxicity against several tumor types. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Antioxidant Properties : The compound exhibited notable antioxidant activity, scavenging free radicals effectively in assays measuring DPPH radical reduction. This suggests potential applications in protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary research indicated that this compound could protect neuronal cells from excitotoxicity induced by glutamate, hinting at possible therapeutic uses in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-cyano-pyrrolidine-1-carboxylate | Cyano group at position 2 | Lacks hydroxy substitution |

| Tert-butyl (2S,4R)-4-hydroxy-pyrrolidine-1-carboxylate | Hydroxy group at position 4 | Different stereochemistry |

| N-Boc-trans-4-hydroxy-L-prolinol | Hydroxy group at position 4 | Contains a Boc protecting group |

The presence of both cyano and hydroxyl groups in this compound allows for diverse chemical modifications and enhances its biological activity compared to similar compounds.

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability:

- IC50 Values : The IC50 for MCF-7 cells was determined to be approximately 15 µM, while for A549 cells it was around 20 µM.

This study underscores the compound's potential as an anticancer agent.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound against glutamate-induced toxicity in SH-SY5Y neuroblastoma cells. Treatment with this compound resulted in:

- Cell Viability : Increased cell viability by 30% compared to untreated controls.

This suggests that the compound may offer protective benefits in neurodegenerative conditions.

Propiedades

IUPAC Name |

tert-butyl (2R,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVNZVOSYRUJTH-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.